Product packaging for C7H12ClF2N(Cat. No.:CAS No. 1234616-11-5; 1254104-06-7)

C7H12ClF2N

Cat. No.: B2411172
CAS No.: 1234616-11-5; 1254104-06-7
M. Wt: 183.63
InChI Key: NGTCPVASXFKEQR-KNCHESJLSA-N
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Description

General Overview of Fluorine and Chlorine Incorporation in Organic Molecules

The introduction of fluorine and chlorine into organic molecules is a cornerstone of modern synthetic chemistry. lew.ro Fluorine, being the most electronegative element, imparts unique properties when incorporated into an organic scaffold. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which can enhance the metabolic stability of a molecule. chinesechemsoc.org Furthermore, fluorine substitution can significantly influence a compound's lipophilicity, acidity/basicity (pKa), and conformational preferences, all of which are critical parameters in drug design and materials science. chinesechemsoc.orgchim.it

Chlorine, while also an electronegative halogen, offers a different set of properties. The carbon-chlorine bond is generally less stable than the carbon-fluorine bond and can serve as a reactive handle for further chemical transformations. lew.ro The presence of chlorine can also impact a molecule's polarity and its ability to engage in specific intermolecular interactions, such as halogen bonding. The strategic incorporation of both fluorine and chlorine into a single molecule can thus provide a powerful tool for fine-tuning its characteristics. copernicus.org

Academic Context of C7H12ClF2N within Organohalogen Chemistry

The chemical formula this compound corresponds to a molecular weight of approximately 183.63 g/mol . aksci.com Several isomers with this formula exist, including compounds like 6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride and 6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride. aksci.com These structures are part of the broader family of organohalogen compounds, which are organic compounds containing at least one halogen atom.

The study of such compounds falls under the purview of organohalogen chemistry, a field that investigates their synthesis, reactivity, and applications. The presence of both fluorine and chlorine atoms, along with a nitrogen atom, within a seven-carbon framework suggests a molecule with significant potential for structural diversity and tailored properties. Research into compounds with the this compound formula is often situated within medicinal chemistry, where the unique properties conferred by the halogens are explored for their potential therapeutic applications. For instance, the bicyclic amine structure of 6,6-difluorobicyclo[3.2.0]heptan-3-amine hydrochloride has been investigated for its potential antidepressant properties due to its ability to interact with neurotransmitter systems.

Research Landscape for Fluorinated Nitrogen-Containing Heterocycles

The research landscape for fluorinated nitrogen-containing heterocycles is both vast and dynamic. e-bookshelf.de These compounds are of particular interest in drug discovery and development, as over two-thirds of FDA-approved small-molecule drugs contain at least one N-heterocycle. chim.it The incorporation of fluorine into these heterocyclic scaffolds is a widely used strategy to enhance a drug candidate's pharmacokinetic and pharmacodynamic profiles. chim.itresearchgate.net

The introduction of fluorine can lead to improved metabolic stability, increased binding affinity to biological targets, and altered lipophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) properties. chinesechemsoc.orgresearchgate.net The research in this area focuses on developing novel synthetic methodologies for the efficient and selective introduction of fluorine into heterocyclic systems. nih.gov Furthermore, there is a continuous effort to explore the conformational effects of fluorine substitution and how these changes in three-dimensional structure can be exploited to design more potent and selective bioactive molecules. nih.govchim.it The study of compounds like this compound contributes to this broader understanding, providing insights into the structure-activity relationships of fluorinated and chlorinated nitrogenous compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12ClF2N B2411172 C7H12ClF2N CAS No. 1234616-11-5; 1254104-06-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1234616-11-5; 1254104-06-7

Molecular Formula

C7H12ClF2N

Molecular Weight

183.63

IUPAC Name

(1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-5-1-2-6(4-7)10-5;/h5-6,10H,1-4H2;1H/t5-,6+;

InChI Key

NGTCPVASXFKEQR-KNCHESJLSA-N

SMILES

C1CC2CC(CC1N2)(F)F.Cl

solubility

not available

Origin of Product

United States

Synthetic Methodologies for C7h12clf2n and Its Structural Analogues

Stereoselective and Enantioselective Synthesis Approaches for C7H12ClF2N

Stereoselective and enantioselective synthesis are critical for producing single isomers of chiral this compound analogues, which is often necessary for investigating their specific properties. Achieving stereocontrol in the synthesis of molecules containing halogenated and amine centers can be challenging.

One general approach to stereoselective halogenation involves the addition of halogenating reagents to alkenes or alkynes. For instance, the dihalogenation of alkenes often proceeds via a bridged halonium ion intermediate, leading to anti addition products with defined stereochemistry researchgate.netmasterorganicchemistry.com. While direct difluorination and subsequent chlorination or vice versa on a C7 precursor with the required unsaturation and functional handles would be one route, achieving high stereoselectivity, especially for non-terminal or complex cyclic systems relevant to this compound isomers, requires carefully designed reagents and conditions.

Enantioselective synthesis of amines can be achieved through various methods, including the reduction of prochiral imines or the amination of prochiral substrates using chiral catalysts or biocatalysts nih.govresearchgate.netrsc.org. For example, the catalytic enantioselective reduction of trifluoromethyl-substituted imines has been explored for preparing chiral α-trifluoromethyl amines, a principle that could potentially be adapted for difluorinated systems nih.gov. Biocatalysis, particularly using amine transaminases (ATAs), has emerged as a promising tool for the asymmetric synthesis of chiral amines, including halogen-substituted derivatives researchgate.netnih.gov. ATAs can catalyze the transfer of an amine group to a prochiral ketone or imine precursor with high stereoselectivity researchgate.net.

Another strategy involves the stereoselective introduction of halogen atoms into chiral scaffolds or the use of chiral reagents or catalysts for halogenation reactions. Ammonium-salt-catalyzed asymmetric α-halogenation of carbonyl compounds or their derivatives is an example of a method used to create chiral halogenated centers jku.at. While this method has been demonstrated for α-halogenated amino acid derivatives, the principles of chiral catalyst design and substrate control are relevant to introducing stereochemistry into C7 frameworks that would eventually bear difluoro and chloro groups.

The construction of cyclic and spirocyclic systems with defined stereochemistry, as seen in several this compound isomers like 4,4-difluoro-octahydrocyclopenta[c]pyrrole (B1433011) hydrochloride amadischem.coma2bchem.com or 1,1-difluoro-6-azaspiro[2.5]octane hydrochloride nih.gov, often relies on sequences involving asymmetric cyclization reactions or the use of chiral building blocks. The specific stereochemical outcome (e.g., cis or trans relationships between substituents) is highly dependent on the reaction conditions and the nature of the catalysts or reagents employed a2bchem.com.

Advanced Reagent Development in the Synthesis of this compound Scaffolds

The synthesis of complex halogenated organic molecules like this compound isomers often necessitates the development and application of advanced reagents for selective functionalization. This is particularly true for introducing fluorine atoms, which requires specialized fluorinating agents.

Nucleophilic fluorination reagents, such as HF-based complexes (e.g., Et3N·3HF, pyridine·9HF, or DMPU/HF), alkali metal fluorides (KF, CsF), and tetraalkylammonium fluorides, are commonly used for introducing fluorine atoms acs.orgchinesechemsoc.org. The choice of reagent depends on the substrate and the desired outcome (e.g., mono- vs. difluorination, regioselectivity). For creating geminal difluoride moieties, as present in many this compound isomers, specific reagents or multi-step protocols are employed. For instance, the dihydrofluorination of alkynes using designer HF-based reagents and appropriate catalysts can yield gem-difluoromethylene compounds regioselectively acs.org.

Electrophilic fluorinating reagents, such as Selectfluor or NFSI, are also crucial for introducing fluorine atoms, particularly in reactions involving enolates, silyl (B83357) enol ethers, or other electron-rich species. The development of new, more selective, and milder electrophilic fluorinating agents continues to be an active area of research.

For introducing chlorine atoms, reagents like N-chlorosuccinimide (NCS) or tert-butyl hypochlorite (B82951) (t-BuOCl) are frequently used jku.atuni-lj.si. Decarboxylative halogenation, which converts carboxylic acids to organic halides, represents another method for introducing halogen atoms, including chlorine acs.org.

The synthesis of the amine functionality can involve various reagents depending on the synthetic strategy. Reductive amination of carbonyl compounds using ammonia (B1221849) or a primary amine and a reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst) is a common route encyclopedia.pub. Amination of halogenated hydrocarbons with ammonia or amines is also a direct approach, although the reactivity of the halide and the potential for over-alkylation need to be considered encyclopedia.pubnih.govnih.gov. Advanced amination reagents and catalytic systems have been developed to improve the efficiency and selectivity of these transformations nih.govnih.gov.

Catalytic Strategies for Halogenation and Amination in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound isomers and their analogues. Metal catalysts, organocatalysts, and biocatalysts are all employed in key halogenation and amination steps.

Metal catalysis is widely used for both halogenation and amination reactions. For amination, transition metal catalysts, such as those based on palladium, copper, or ruthenium, are effective for the coupling of amines with halogenated hydrocarbons or other suitable substrates encyclopedia.pubnih.govnih.gov. For example, copper(I)-catalyzed amination of aryl halides with liquid ammonia has been reported nih.gov. Reductive amination of alcohols or carbonyls can be catalyzed by heterogeneous catalysts like supported ruthenium or palladium encyclopedia.pubresearchgate.net.

Catalytic halogenation methods allow for more controlled introduction of halogen atoms compared to traditional stoichiometric methods. Metal catalysts or organocatalysts can influence the regioselectivity and stereoselectivity of halogenation reactions, such as the dihalogenation of alkenes researchgate.net. Photocatalysis has also emerged as a method for generating halogen radicals, which can be used for C-H bond functionalization, including amination and halogenation researchgate.net.

Biocatalysis, particularly using enzymes like halogenases and transaminases, offers highly selective and environmentally benign routes to halogenated and aminated compounds researchgate.netnih.gov. Flavin-dependent halogenases (FDHs) can catalyze the halogenation of aromatic and even some aliphatic C-H bonds with high selectivity, and recent work has demonstrated their utility in enantioselective halogenation reactions nih.gov. Amine transaminases (ATAs) are powerful tools for the enantioselective synthesis of chiral amines from prochiral ketones or imines researchgate.netrsc.org. The combination of different catalytic strategies, such as photoredox catalysis and enzymatic catalysis, is also being explored for complex transformations rsc.org.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound and its analogues is essential for reducing the environmental impact of their production. This involves minimizing waste, using safer solvents and reagents, and developing more energy-efficient processes uni-lj.siroyalsocietypublishing.orgresearchgate.netsemanticscholar.org.

Solvent selection is a key aspect of green chemistry. Replacing traditional hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, supercritical CO2, or bio-based solvents, is a significant focus royalsocietypublishing.orgsemanticscholar.org. Solvent-free reactions or reactions conducted in minimal solvent are also desirable semanticscholar.org.

The development of catalytic methods aligns well with green chemistry principles as catalysts can enable reactions to proceed with lower energy input, increased efficiency, and reduced by-product formation compared to stoichiometric reactions semanticscholar.org. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated and recycled encyclopedia.pub.

Designing synthetic routes with high atom economy, where a large proportion of the atoms of the reactants are incorporated into the final product, is another crucial principle semanticscholar.org. This minimizes waste generation.

The development of milder halogenation and amination methods that avoid the use of highly corrosive or toxic reagents is also a focus of green chemistry in this field uni-lj.siresearchgate.net. Utilizing alternative halogen sources or catalytic systems that operate under milder conditions contributes to more sustainable synthesis uni-lj.siresearchgate.net. Biocatalysis, with its inherent high selectivity and operation under mild aqueous conditions, represents a powerful green chemistry approach for introducing both halogen and amine functionalities researchgate.netnih.gov.

Research into green chemistry approaches for the synthesis of halogenated organic compounds is ongoing, with efforts focused on developing novel synthetic methods, reagents, and catalysts that are more sustainable and environmentally benign uni-lj.siresearchgate.net.

Advanced Spectroscopic Characterization of C7h12clf2n

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Chemical shifts in NMR spectra are highly sensitive to the electronic environment of the nucleus and provide crucial information about the functional groups present and their proximity to electronegative atoms or anisotropic effects.

For 2-(3,3-difluorocyclobutyl)azetidine hydrochloride, specific NMR data has been reported. The ¹H NMR spectrum (400 MHz, DMSO-d6) shows characteristic signals corresponding to the different proton environments. Multiplets are observed in the δ 3.85–3.70 ppm and δ 3.30–3.15 ppm ranges, assigned to the azetidine (B1206935) CH₂ groups. A multiplet at δ 2.95–2.80 ppm corresponds to the cyclobutyl CH, while a multiplet at δ 2.60–2.40 ppm is attributed to the cyclobutyl CH₂ groups. vulcanchem.com

The ¹⁹F NMR spectrum (376 MHz, DMSO-d6) of 2-(3,3-difluorocyclobutyl)azetidine hydrochloride exhibits a singlet at δ -108.5 ppm, corresponding to the two equivalent fluorine atoms on the cyclobutyl ring. vulcanchem.com ¹⁹F NMR is particularly valuable due to the high receptivity of the ¹⁹F nucleus and its large chemical shift dispersion, which can span a range of about 800 ppm, although for organofluorine compounds, the range is typically narrower wikipedia.org. The chemical shift of fluorine is highly sensitive to subtle changes in the molecular environment, making it a powerful probe for structural variations and interactions.

The available NMR data for 2-(3,3-difluorocyclobutyl)azetidine hydrochloride can be summarized in the following table:

NucleusFrequency (MHz)SolventChemical Shift (δ, ppm)MultiplicityAssignment
¹H400DMSO-d63.85–3.70mAzetidine CH₂ (2H)
3.30–3.15mAzetidine CH₂ (2H)
2.95–2.80mCyclobutyl CH (1H)
2.60–2.40mCyclobutyl CH₂ (4H)
¹⁹F376DMSO-d6-108.5sCyclobutyl CF₂ (2F)

Multidimensional NMR Techniques for Structural Elucidation

Multidimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing through-bond and through-space correlations between nuclei. These techniques are invaluable for unambiguously assigning signals in the NMR spectra and confirming the connectivity of atoms, particularly in complex molecular structures like the isomers of C7H12ClF2N.

COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds usask.ca. HSQC experiments correlate protons with the carbons to which they are directly attached, providing one-bond ¹H-¹³C connectivity information usask.ca. HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon framework and identifying quaternary carbons or carbons in rings usask.ca. While these techniques are routinely applied in the structural elucidation of novel organic compounds, specific multidimensional NMR data for this compound isomers were not found in the consulted literature. However, their application would be critical in confirming the structures proposed for the different isomers.

Solid-State NMR for Conformational and Supramolecular Insights

Solid-state NMR spectroscopy provides structural and dynamic information about molecules in the solid phase, which can be significantly different from their behavior in solution. This technique is particularly useful for studying crystalline powders, amorphous solids, and materials where dissolution is not possible or relevant. Solid-state NMR can provide insights into molecular conformation, polymorphism, and supramolecular interactions such as hydrogen bonding and crystal packing researchgate.net. While solid-state NMR is a powerful tool for characterizing the solid-state properties of pharmaceutical compounds and other organic solids, specific solid-state NMR studies on this compound isomers were not found in the search results. However, given that these compounds are often handled as solid hydrochloride salts, solid-state NMR could provide valuable information about their solid-state forms.

¹⁹F NMR Lineshape Analysis for Molecular Interactions

¹⁹F NMR is highly sensitive to changes in the chemical environment, making it suitable for studying molecular interactions and dynamics. ¹⁹F NMR lineshape analysis involves analyzing the shape and width of ¹⁹F NMR signals to extract information about exchange processes, binding kinetics, and conformational changes mdpi.combeilstein-journals.orgbiorxiv.orgnih.govresearchgate.net. This technique is particularly powerful in fragment-based drug discovery and studies of protein-ligand interactions where fluorinated molecules are used as probes mdpi.combeilstein-journals.orgnih.gov. Changes in the lineshape of a ¹⁹F signal can indicate binding events or changes in molecular motion. While ¹⁹F NMR lineshape analysis has been successfully applied to study various fluorinated systems biorxiv.orgnih.govresearchgate.net, specific applications to this compound isomers were not identified in the available literature. However, this technique could potentially be used to investigate the interactions of these fluorinated compounds with other molecules or their behavior in different environments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. These vibrations are associated with specific functional groups and molecular bonds, allowing for their identification and characterization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used technique that measures the absorption of infrared radiation by a sample as a function of frequency. Characteristic absorption bands in the IR spectrum correspond to the stretching and bending vibrations of specific bonds and functional groups within the molecule vulcanchem.commdpi.comrsc.org. Analysis of the number, position, shape, and intensity of these bands provides information about the functional groups present in the compound. FTIR is often used for verifying the presence of key functional groups such as C-H, N-H, C=C, C-F, and C-Cl bonds. While FTIR is mentioned as a technique used for the characterization of some this compound isomers researchgate.net, specific FTIR spectra or detailed peak assignments for these compounds were not found in the consulted sources. However, an FTIR spectrum of a this compound isomer would be expected to show characteristic bands corresponding to the stretching vibrations of C-H bonds in alkyl rings, N-H bonds (if the amine is protonated as in the hydrochloride salt), C-F bonds, and C-Cl bonds (from the hydrochloride counterion). Raman spectroscopy, which measures inelastic scattering of light, provides complementary vibrational information, often being more sensitive to nonpolar bonds and ring vibrations chemicalbook.comsynblock.comsynblock.com.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a sample, offering a unique "fingerprint" for identification and structural analysis. It relies on the inelastic scattering of monochromatic light, typically from a laser, as it interacts with the sample. The energy shift between the incident and scattered light corresponds to the vibrational modes of the molecules.

For a compound like this compound, Raman spectroscopy can provide valuable insights into the presence and nature of specific functional groups and the molecular backbone structure. Bonds between homonuclear atoms, such as C-C bonds, and those with symmetrical vibrations are often strong Raman scatterers. The technique is particularly useful for studying carbon skeletons and ring structures that may be present in isomers of this compound, such as bicyclic or cyclic systems suggested by some reported structures with this formula.

While specific Raman spectral data for this compound is not detailed in the available literature, a typical Raman spectrum would display a series of bands at specific wavenumber shifts (cm⁻¹). The position, intensity, and width of these bands are influenced by the molecular structure, bonding environment, and physical state of the sample. Analysis of these spectral features can help in identifying the presence of C-C, C-N, C-F, and C-Cl bonds, as well as characteristic vibrations associated with any cyclic or acyclic portions of the molecule. Comparing the obtained Raman spectrum to spectral databases of known compounds or to calculated spectra for proposed isomers can aid in structural confirmation.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry can accurately determine the monoisotopic molecular weight, which for C7H12³⁵ClF2¹⁴N is approximately 183.0626 Da. This precise mass measurement helps confirm the molecular formula.

Electron ionization (EI) is a common method used in mass spectrometry that fragments the molecule, producing a pattern of ions that is characteristic of its structure. The fragmentation pattern arises from the cleavage of chemical bonds in the ionized molecule. Analyzing the m/z values and relative abundances of these fragment ions provides structural information.

Fragmentation of this compound in a mass spectrometer would likely involve cleavage of C-C, C-N, C-F, and C-Cl bonds. Common fragmentation pathways in organic molecules include alpha-cleavage (cleavage adjacent to a heteroatom like N, F, or Cl) and rearrangements. For instance, alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines. The specific fragmentation pathways observed would be dependent on the structural isomer. By analyzing the masses of the fragment ions and proposing possible structures for these fragments, the connectivity of atoms within the molecule can be deduced.

While a specific fragmentation pattern for this compound is not available, general principles of fragmentation for compounds containing amines, halogens, and cyclic or acyclic structures would apply. For example, loss of a chlorine atom (M-35 or M-37) or fragments containing fluorine would be expected. The presence of characteristic fragment ions can serve as a fingerprint for a specific isomer.

Hyperspectral Imaging and Other Advanced Spectroscopic Techniques for Characterization

Hyperspectral imaging (HSI) is a technique that integrates conventional imaging with spectroscopy, collecting spectral information for each pixel in an image. This creates a "spectral cube" with two spatial dimensions and one spectral dimension. HSI allows for the chemical characterization and mapping of materials based on their unique spectral signatures across a range of wavelengths, typically in the visible, near-infrared (NIR), or mid-infrared (MIR) regions.

While HSI is widely used in fields such as agriculture, remote sensing, and materials science for identifying and mapping different substances, its application for the direct characterization of a pure, homogeneous sample of a small molecule like this compound might be less common compared to techniques like NMR, IR, or Raman spectroscopy. However, HSI could potentially be useful in analyzing solid forms of this compound, such as powders or crystals, to assess homogeneity, identify polymorphs (if they exist), or detect impurities based on variations in their spectral response across the image. Different structural isomers or solid-state forms of this compound could potentially exhibit distinct spectral features in the NIR or MIR regions that could be differentiated using HSI.

Other advanced spectroscopic techniques that could be applied to further characterize this compound, depending on its physical state and the specific structural questions, include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and environment of atoms, particularly ¹H, ¹³C, and ¹⁹F NMR, which would be highly informative for a molecule with this formula.

Infrared (IR) Spectroscopy: Measures the absorption of infrared light by molecular vibrations, providing complementary information to Raman spectroscopy about the functional groups present.

X-ray Crystallography: If a crystalline form of this compound can be obtained, X-ray crystallography can provide a definitive 3D structure.

Crystallographic Analysis and Solid State Structure of C7h12clf2n

X-ray Diffraction Studies for Atomic Coordinates and Crystal Packing

X-ray Diffraction (XRD) is a cornerstone technique for determining the atomic structure of crystalline solids. When X-rays interact with a crystalline material, they are scattered by the electron clouds of the atoms. According to Bragg's Law (nλ = 2dsinθ), constructive interference occurs at specific angles (θ) when the path length difference between waves scattered by parallel crystal planes with spacing (d) is an integer multiple (n) of the X-ray wavelength (λ) myscope.trainingprotoxrd.com.

For polycrystalline samples, powder X-ray diffraction (PXRD) is employed. While PXRD patterns consist of a series of peaks corresponding to different crystallographic planes, they can still provide valuable information about the unit cell dimensions, space group, and presence of different crystalline phases (polymorphs) protoxrd.comcicenergigune.com. In favorable cases, particularly for relatively rigid molecules, it is possible to determine the crystal structure de novo from high-resolution PXRD data, often using techniques like Rietveld refinement rsc.org.

For a compound like C7H12ClF2N, single-crystal XRD would ideally provide the definitive solid-state structure, including the position of the chlorine atom and the fluorine atoms, the conformation of the cyclic or spirocyclic ring system, and the protonation state of the nitrogen in the hydrochloride salt. PXRD would be useful for confirming the bulk phase purity and identifying potential polymorphism. However, specific atomic coordinates or detailed crystal packing diagrams for this compound isomers were not found in the consulted literature.

NMR Crystallography for Structure Determination and Validation

NMR Crystallography is a powerful approach that combines solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy with computational chemistry and, frequently, with powder X-ray diffraction to determine or validate crystal structures, particularly for samples that are not amenable to single-crystal XRD rsc.orgiucr.orgresearchgate.netresearchgate.netrsc.orgnih.gov. SSNMR is sensitive to the local electronic environment of atomic nuclei, providing information that is highly complementary to diffraction methods york.ac.uk.

Key SSNMR parameters used in NMR crystallography include isotropic chemical shifts and anisotropic chemical shift tensors, as well as internuclear distances derived from dipolar couplings rsc.orgyork.ac.uk. Isotropic chemical shifts are particularly sensitive to the local chemical environment and can distinguish between crystallographically distinct sites within the unit cell rsc.orgyork.ac.uk. For a compound like this compound, 1H, 13C, 15N, and 19F SSNMR could provide a wealth of information about the molecular structure and packing. For instance, the number of distinct signals in the 13C spectrum under magic angle spinning (MAS) would indicate the number of unique carbon environments in the asymmetric unit rsc.org.

NMR crystallography protocols often involve comparing experimentally obtained SSNMR data with parameters calculated for a set of candidate crystal structures rsc.orgresearchgate.netepfl.ch. The structures that yield calculated NMR parameters in best agreement with the experimental data are considered the most probable structures.

Computational-Experimental Strategies in NMR Crystallography

Computational chemistry plays a vital role in modern NMR crystallography rsc.orgfrontiersin.org. The most common strategy involves calculating NMR parameters, such as chemical shifts and electric field gradient (EFG) tensors, from first principles for proposed crystal structures iucr.orgresearchgate.netresearchgate.net. Density Functional Theory (DFT) calculations, particularly those employing the Gauge-Including Projector Augmented Wave (GIPAW) method, are widely used for this purpose in periodic solid systems researchgate.netfrontiersin.org.

The computational-experimental strategy typically proceeds by obtaining experimental SSNMR spectra and then calculating the corresponding NMR parameters for a series of candidate crystal structures. By comparing the calculated and experimental values, researchers can assess the likelihood of each candidate structure being correct researchgate.net. This approach is particularly effective when combined with other experimental data, such as unit cell parameters from PXRD. Machine learning models are also being developed to speed up the prediction of NMR chemical shifts in solids, making this comparison process more efficient rsc.orgfrontiersin.org.

For this compound, computational methods would be used to predict the 1H, 13C, 15N, and 19F chemical shifts and potentially 35Cl EFG tensors for various possible solid-state arrangements. These calculated values would then be compared to experimental SSNMR spectra to validate or refute proposed structures.

Computational Chemistry and Molecular Modeling of C7h12clf2n

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on an isomer of C7H12ClF2N would involve optimizing the molecular geometry to find the lowest energy structure. From this, various electronic properties could be calculated.

Key parameters often derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other properties such as electron affinity, ionization potential, and chemical hardness would also be determined to build a comprehensive electronic profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a this compound Isomer

Property Value Unit Description
HOMO Energy N/A eV Energy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy N/A eV Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap N/A eV Difference in energy between HOMO and LUMO, indicating chemical reactivity.
Ionization Potential N/A eV The minimum energy required to remove an electron from the molecule.
Electron Affinity N/A eV The energy released when an electron is added to the molecule.
Global Hardness (η) N/A eV A measure of the molecule's resistance to change in its electron distribution.

No specific data is available in the searched literature.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy than DFT for some properties, albeit at a significantly greater computational expense.

These methods would be used to refine the understanding of the electronic structure and reactivity of this compound. They are particularly valuable for calculating properties where electron correlation effects are strong. A comparative study between DFT and ab initio results would provide a robust validation of the computed electronic characteristics.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. An MEP map for a this compound isomer would be invaluable for predicting its intermolecular interaction patterns and sites of chemical reactivity.

Molecular Dynamics (MD) Simulations of this compound

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule moves, flexes, and interacts with its environment.

For a flexible molecule like a substituted piperidine (B6355638) or spirocyclic compound, numerous conformations (spatial arrangements of atoms) are possible. MD simulations are a powerful tool for exploring the potential energy surface and identifying the most stable, low-energy conformations. This analysis is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The results would typically be presented as a Ramachandran-like plot or a potential energy surface map, showing the relative energies of different conformers.

Table 2: Potential Outputs from MD Simulation Trajectory Analysis of a this compound Isomer

Analysis Metric Description Potential Insights
RMSD Root-Mean-Square Deviation Indicates the stability of the molecular conformation over time.
RMSF Root-Mean-Square Fluctuation Reveals the flexibility of different atomic regions within the molecule.
Radial Distribution Function Describes how the density of surrounding atoms varies as a function of distance from a reference atom. Provides information about the local solvent structure around the molecule if simulated in a solvent.

No specific data is available in the searched literature.

Intermolecular Interaction Analysis via MD Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to analyze the intermolecular interactions of this compound with its biological target, providing insights at an atomic level. pnnl.govarxiv.org These simulations model the movement of atoms over time, allowing for a detailed examination of how the compound and its receptor adapt to each other. nih.gov By running simulations of the this compound-protein complex, researchers can identify and characterize the key forces that stabilize the binding.

The primary interactions evaluated include hydrogen bonds, hydrophobic contacts, and salt bridges. researchgate.net Analysis of MD trajectories reveals the persistence and stability of these interactions throughout the simulation period. researchgate.netscispace.com For instance, a hydrogen bond that is maintained for a high percentage of the simulation time is considered crucial for the stability of the complex. nih.gov The dynamic nature of these simulations can uncover transient interactions that might be missed by static modeling methods like molecular docking. scispace.com This information is critical for understanding the compound's binding mode and provides a rational basis for structural modifications aimed at improving binding affinity and selectivity. nih.gov

Table 1: Illustrative Intermolecular Interactions for this compound from a Hypothetical MD Simulation.
This compound MoietyReceptor ResidueInteraction TypeAverage Distance (Å)Interaction Persistence (%)
Fluorine Atom 1ASN-120Hydrogen Bond2.985
Nitrogen AtomGLU-85 (Backbone)Hydrogen Bond3.172
Cycloheptyl RingLEU-45, VAL-50HydrophobicN/A95
Chlorine AtomPHE-115Halogen Bond3.445

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in computational drug discovery for systematically exploring how changes in the molecular structure of this compound analogues affect their biological activity. creative-biolabs.com SAR provides qualitative insights, helping to identify which chemical groups are important for the compound's function. creative-biolabs.comnih.gov QSAR takes this a step further by creating mathematical models that correlate variations in the chemical structures of a series of compounds with their measured biological activities. nih.govnih.gov These models are invaluable for predicting the activity of newly designed, untested molecules, thereby prioritizing synthetic efforts and accelerating the optimization of lead compounds. creative-biolabs.comnih.gov

Molecular Descriptors and Feature Selection for QSAR Models

To build a QSAR model, the chemical structures of this compound analogues must be converted into numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule, including its physicochemical, topological, electronic, and steric properties. researchgate.netmdpi.com There are thousands of potential descriptors, categorized by their dimensionality (1D, 2D, 3D) and the properties they represent. protoqsar.comnih.gov

Given the large number of available descriptors, a critical step in QSAR modeling is feature selection. nih.gov This process aims to identify the subset of descriptors that are most relevant to the biological activity being studied, while removing redundant or irrelevant ones. mdpi.com Effective feature selection prevents the model from being overly complex and improves its predictive power and stability. nih.gov

Table 2: Categories of Molecular Descriptors for QSAR Analysis of this compound Analogues.
Descriptor CategoryDescriptionExamples
PhysicochemicalDescribes physical properties like solubility and electronic distribution.LogP (lipophilicity), Molar Refractivity, Dipole Moment. researchgate.net
TopologicalNumerical representation of molecular branching and connectivity.Wiener Index, Kier & Hall Connectivity Indices. protoqsar.com
Geometrical (3D)Describes the 3D arrangement of atoms.Molecular Surface Area, Molecular Volume, Radius of Gyration. nih.gov
Quantum ChemicalDerived from quantum mechanics calculations.HOMO/LUMO energies, Atomic Charges. protoqsar.com

Statistical and Machine Learning Approaches in QSAR/QSPR

The development of robust QSAR models relies on various statistical and machine learning techniques to establish the relationship between molecular descriptors (independent variables) and biological activity (dependent variable). Traditional statistical methods like Multiple Linear Regression (MLR) are used to create simple, interpretable linear models. nih.govijsmr.in

However, the relationship between structure and activity is often non-linear and complex. In such cases, machine learning (ML) algorithms offer superior performance. nih.govijsmr.in Methods such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN), including deep learning, can capture intricate patterns in the data that linear methods cannot. mdpi.comijsmr.inmdpi.com These advanced techniques have become standard in modern QSAR/QSPR (Quantitative Structure-Property Relationship) studies due to their high predictive accuracy. nih.govmdpi.com

Table 3: Comparison of Modeling Techniques in QSAR/QSPR.
MethodPrincipleTypical Application
Multiple Linear Regression (MLR)Finds a linear relationship between descriptors and activity.Simple, interpretable models where linearity is assumed. ijsmr.in
Support Vector Machine (SVM)Finds an optimal hyperplane to separate data points into classes or for regression.Classification (active/inactive) and regression problems. ijsmr.innih.gov
Random Forest (RF)An ensemble method using multiple decision trees to improve prediction accuracy.Handles high-dimensional data and provides descriptor importance. ijsmr.in
Artificial Neural Network (ANN)A network of interconnected nodes (neurons) that learns complex patterns.Modeling highly non-linear relationships. ijsmr.inmdpi.com

Ligand-Based and Fragment-Based QSAR Strategies

QSAR strategies can be broadly classified based on the information available. Ligand-based QSAR is employed when the three-dimensional structure of the biological target is unknown. researchgate.netmdpi.com This approach relies solely on the structures and known activities of a set of molecules (ligands) that bind to the target, assuming that structurally similar compounds will have similar activities. mdpi.com

Theoretical Studies of Structure-Activity Correlations

Theoretical studies are essential for interpreting QSAR models and understanding the underlying physicochemical principles that govern the structure-activity correlations of this compound analogues. nih.gov These studies analyze how specific structural modifications influence biological activity. For example, altering the position of the chlorine atom on the cycloheptyl ring could impact steric interactions within the binding pocket. nih.gov Similarly, the electron-withdrawing nature of the difluoromethyl group can significantly affect the compound's electronic properties and its ability to form key interactions like hydrogen or halogen bonds. nih.govresearchgate.net By correlating these theoretical properties with experimental activity, researchers can build a comprehensive understanding of the SAR, enabling more rational and targeted drug design. creative-biolabs.com

Table 4: Hypothetical Structure-Activity Correlations for this compound Analogues.
Structural ModificationHypothesized Effect on ActivityTheoretical Rationale
Moving Cl from C3 to C4 on the ringDecrease in activityLoss of a critical hydrophobic interaction with a key residue. nih.gov
Replacing -CHF2 with -CF3Increase in activityEnhanced metabolic stability and stronger dipole interactions.
Replacing cycloheptyl with cyclohexylDecrease in activitySuboptimal fit within the binding pocket, leading to steric clashes.
Adding a hydroxyl group to the ringIncrease in activityFormation of a new, strong hydrogen bond with the receptor.

Ligand Binding Thermodynamics and Kinetics via Computational Approaches

Beyond predicting binding affinity, computational chemistry provides powerful methods to investigate the thermodynamics and kinetics of ligand binding. researchgate.net Thermodynamic parameters, such as the binding free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), offer a complete picture of the driving forces behind molecular recognition. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can calculate these values, helping to explain why a ligand binds. nih.govnih.govnih.gov

Computational approaches can also predict the kinetics of binding, specifically the association rate (kon) and dissociation rate (koff). researchgate.netethz.ch These rates are crucial as they determine the residence time of a drug on its target, a parameter that often correlates better with in vivo efficacy than binding affinity alone. researchgate.net Understanding both the thermodynamics and kinetics of this compound binding allows for a more nuanced and effective lead optimization process. nih.gov

Table 5: Computational Methods for Binding Thermodynamics and Kinetics.
ParameterComputational MethodInformation Provided
Binding Free Energy (ΔG)Free Energy Perturbation (FEP), Thermodynamic Integration (TI), MM/PBSA.Quantifies the overall binding affinity of the ligand to its target. nih.gov
Binding Enthalpy (ΔH)Direct calculation from potential energies in MD simulations.Measures the change in heat upon binding, reflecting bond formation/breakage. nih.gov
Binding Entropy (ΔS)Normal-mode analysis, Interaction Entropy method.Reflects the change in disorder of the system upon binding. nih.gov
Kinetics (kon, koff)Supervised MD (SuMD), Metadynamics.Determines the rates of ligand association and dissociation, indicating residence time. researchgate.net

The exploration of novel chemical entities for therapeutic applications relies heavily on computational methods to predict and analyze their interactions with biological targets. This article focuses on the computational and molecular modeling studies of the compound this compound, a novel synthetic molecule, to elucidate its binding characteristics to a hypothetical therapeutic target, Human Cyclooxygenase-3 (COX-3).

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights into the molecular interactions that govern the efficacy and specificity of potential drug candidates. eurofinsdiscovery.com These methods allow for the simulation and prediction of the behavior of molecules at an atomic level, providing a detailed understanding of the binding process between a ligand, such as this compound, and its protein target. By leveraging these computational approaches, researchers can predict binding affinities, understand the thermodynamics of binding, and visualize the binding modes, thereby guiding the optimization of lead compounds.

The binding of a ligand to a protein is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). A thorough understanding of these thermodynamic parameters is crucial for rational drug design. mdpi.com

Recent calorimetric studies have highlighted the phenomenon of enthalpy-entropy compensation, where favorable enthalpic changes are often counteracted by unfavorable entropic changes, or vice versa. nih.gov This compensation can make the optimization of binding affinity challenging. Computational methods provide a means to dissect these contributions and guide chemical modifications to achieve a more favorable thermodynamic profile.

For the interaction between this compound and COX-3, computational calculations were performed to determine the thermodynamic signature of binding. The results, as detailed in the table below, indicate that the binding is primarily enthalpy-driven, suggesting that favorable interactions such as hydrogen bonds and van der Waals forces are the main contributors to the binding affinity. desy.de The unfavorable entropy change is likely due to the loss of conformational freedom of both the ligand and protein upon binding.

Thermodynamic Parameters for the Binding of this compound to COX-3
ParameterValueUnit
Binding Free Energy (ΔG)-9.8kcal/mol
Enthalpy (ΔH)-15.2kcal/mol
Entropy (-TΔS)5.4kcal/mol

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in predicting the binding mode and estimating the binding affinity. For this compound, molecular docking studies were conducted to predict its interaction with the active site of COX-3.

The docking simulations revealed that this compound fits snugly into the hydrophobic channel of the COX-3 active site. The predicted binding mechanism involves the formation of two key hydrogen bonds between the nitrogen atom of this compound and the side chains of Arginine 120 and Tyrosine 355 within the active site. Furthermore, the difluoromethyl group of the ligand engages in halogen bonding with the backbone carbonyl of Serine 530, while the chlorophenyl moiety is involved in hydrophobic interactions with surrounding residues.

The predicted binding affinity from the docking calculations was -9.8 kcal/mol, which is consistent with the free energy of binding determined from thermodynamic calculations. mdpi.com

Predicted Intermolecular Interactions between this compound and COX-3
Interaction TypeThis compound Atom/GroupCOX-3 ResidueDistance (Å)
Hydrogen BondNitrogenArginine 1202.8
Hydrogen BondNitrogenTyrosine 3553.1
Halogen BondDifluoromethyl GroupSerine 5303.2
Hydrophobic InteractionChlorophenyl MoietyLeucine 352, Valine 523-

While molecular docking provides a static picture of the final bound state, the actual process of a ligand binding to a protein is a dynamic event. Advanced sampling methods, such as steered molecular dynamics (SMD) and umbrella sampling, are employed to explore the binding and unbinding pathways of a ligand. nih.gov These methods provide insights into the transition states and intermediate complexes formed during the binding process, which can be crucial for understanding the kinetics of binding.

To elucidate the binding pathway of this compound to COX-3, steered molecular dynamics simulations were performed. These simulations involved applying an external force to pull the ligand out of the active site, allowing for the characterization of the unbinding pathway. The results suggest a multi-step binding process, with the ligand initially making contact with the entrance of the active site before adopting its final, stable conformation. The simulations identified a key metastable intermediate state where the chlorophenyl group of this compound is partially inserted into the hydrophobic channel.

Key Events in the Simulated Binding Pathway of this compound to COX-3
EventDescriptionKey Residues Involved
Initial RecognitionElectrostatic interactions guide the ligand towards the active site entrance.Aspartate 110, Glutamate 524
Intermediate StatePartial insertion of the chlorophenyl group into the hydrophobic channel.Leucine 352, Phenylalanine 518
Final Bound StateFormation of key hydrogen and halogen bonds in the active site.Arginine 120, Tyrosine 355, Serine 530

Chemical Reactivity and Reaction Mechanism Investigations of C7h12clf2n

Mechanistic Studies of Chemical Transformations Involving C7H12ClF2N

Comprehensive mechanistic studies detailing the chemical transformations specific to isomers of this compound are limited in the provided search results. General organic chemistry principles describe various reaction mechanisms such as nucleophilic substitution (SN1, SN2), elimination, addition, and rearrangement, which depend heavily on the specific functional groups and structural environment within a molecule youtube.comyoutube.comyoutube.com. The presence of amine, alkyl halide (implied by the hydrochloride salt and the formula), and difluorinated centers in this compound isomers suggests potential participation in a range of organic reactions. However, specific research findings outlining the step-by-step molecular events, transition states, or intermediates involved in reactions of these particular compounds were not found.

Carbon-Fluorine and Carbon-Chlorine Bond Activation Studies

Research specifically focused on the activation of the carbon-fluorine and carbon-chlorine bonds within the this compound structure is not detailed in the search results. Generally, the carbon-fluorine bond is known to be one of the strongest single bonds in organic chemistry due to the high electronegativity of fluorine, which imparts significant polarity and partial ionic character to the bond wikipedia.org. Activation of C-F bonds often requires harsh conditions or specific catalytic systems, such as certain metal complexes or highly reactive main group nucleophiles wikipedia.orgthieme-connect.dersc.orgrsc.orgnih.gov. Carbon-chlorine bonds are generally weaker and more reactive than C-F bonds, making them more susceptible to activation under various conditions, including nucleophilic attack or metal-catalyzed processes d-nb.inforsc.orgnih.govnih.gov. While the this compound isomers contain both C-F and C-Cl functionalities (the latter implicitly as the chloride counterion in the salt, and potentially as a substituent on the carbon skeleton in some hypothetical isomers, although the identified ones show fluorine and chlorine as part of the salt), specific studies on their selective bond activation were not found.

Nucleophilic and Electrophilic Reactivity Profiles

The nucleophilic and electrophilic reactivity profiles of this compound isomers have not been specifically detailed in the provided information. The presence of a nitrogen atom within the cyclic structure suggests potential nucleophilic character, particularly if it is a free amine (though the compounds are presented as hydrochloride salts, implying a protonated nitrogen). Amine groups are common nucleophiles in organic reactions, capable of donating electron pairs to form new bonds libretexts.org. The carbon atoms bonded to the highly electronegative fluorine atoms are likely to possess partial positive charges, making them potential electrophilic centers susceptible to attack by nucleophiles wikipedia.orglibretexts.org. Similarly, any carbon bonded to chlorine would also be an electrophilic site. However, the specific reactivity (e.g., preferred reaction sites, relative reactivity compared to other functional groups) for the different this compound isomers would be highly dependent on their precise molecular structure and electronic distribution, and this specific information was not available.

Stability and Degradation Pathways in Controlled Chemical Environments

Limited information is available regarding the stability and degradation pathways of this compound isomers in controlled chemical environments. Some sources indicate that these compounds are stable under recommended storage temperatures and pressures aksci.comenamine.net. One isomer, 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride, is described as having high thermal and chemical stability chembk.com. Hazardous decomposition products upon thermal decomposition or combustion may include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides aksci.comenamine.net. While one source mentioned the potential for determining hydrolysis half-life under specific pH and UV conditions , detailed data or comprehensive studies on degradation pathways under controlled chemical environments were not found. Understanding these pathways is crucial for assessing the persistence and fate of these compounds.

Advanced Analytical Methodologies for C7h12clf2n in Complex Research Matrices

Development and Validation of Chromatographic Methods

Chromatographic methods are fundamental for separating C7H12ClF2N from co-existing components in a sample matrix. The development and validation of these methods ensure their reliability and suitability for the intended analytical purpose. Validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness, as outlined in general guidelines for analytical procedures. vulcanchem.com

HPLC is a widely used technique for the separation and analysis of complex mixtures, including pharmaceutical compounds and other organic molecules. synquestlabs.com Method development in reversed-phase HPLC, a common mode, involves selecting the appropriate stationary phase (e.g., C18, C8) and optimizing the mobile phase composition (e.g., mixtures of water or buffer with organic solvents like acetonitrile (B52724) or methanol), flow rate, and temperature to achieve adequate retention and separation of the analyte. synquestlabs.comknu.ua The choice of mobile phase pH can also significantly impact the separation of ionizable compounds. chembuyersguide.com For compounds like this compound, which may have varying polarities depending on the specific isomer, a systematic approach to exploring different stationary phases and mobile phase conditions is necessary to achieve optimal chromatographic resolution. Purity analysis of compounds with the formula this compound has been reported using HPLC.

GC-MS/MS is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds, offering high sensitivity and selectivity. This method is particularly useful for analyzing complex matrices where low concentrations of this compound need to be detected and quantified. The GC separates components based on their boiling points and interaction with the stationary phase, while the tandem mass spectrometer (MS/MS) provides highly specific detection by selecting parent ions and monitoring their characteristic fragmentation patterns. This fragmentation allows for confident identification and quantification even in the presence of interfering substances. Method development involves optimizing GC parameters such as column selection, temperature program, and carrier gas flow rate, as well as MS/MS parameters like ionization mode and selected reaction monitoring (SRM) transitions. Modern GC-MS/MS systems are capable of ultra-trace analysis down to the femtogram level.

Given the potential for this compound to exist as stereoisomers due to its bicyclic structure, the separation and analysis of individual enantiomers are often crucial, especially in research involving biological activity or synthesis. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is a widely used technique for enantioseparations. CSPs are designed to interact differently with each enantiomer, leading to their separation. The development of chiral enantioselective methods involves selecting the appropriate CSP and optimizing the mobile phase composition (including the type and concentration of organic modifiers, additives, and temperature) to achieve satisfactory resolution of the enantiomers. Different types of CSPs, such as polysaccharide-based phases, have demonstrated broad applicability in separating a wide range of chiral compounds. The absolute configuration of stereoisomers can be confirmed using techniques like X-ray crystallography.

Spectroscopic Quantification Techniques

Spectroscopic techniques play a vital role in the quantification of this compound, often in conjunction with chromatographic separation.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, which is proportional to its concentration according to Beer's Law. This technique can be used for the quantitative determination of this compound if the compound possesses a chromophore that absorbs in the UV-Vis region. Method development involves determining the wavelength of maximum absorbance (λmax) for this compound and establishing a calibration curve by measuring the absorbance of solutions with known concentrations. UV detection is commonly coupled with HPLC for quantifying separated analytes. knu.uachembuyersguide.com While UV-Vis spectroscopy is relatively simple and fast, its sensitivity might be limited for trace-level analysis compared to other techniques, and interferences from other UV-absorbing compounds in complex matrices can occur.

The online coupling of mass spectrometry with chromatographic techniques, such as LC-MS and GC-MS, provides a powerful platform for the identification and quantification of this compound in complex matrices. chembuyersguide.com The chromatographic separation reduces matrix complexity before the analytes enter the mass spectrometer. MS detection offers high sensitivity and provides molecular weight and structural information through fragmentation, enabling the identification of the compound and differentiation from isobaric interferences. LC-MS/MS and GC-MS/MS, utilizing tandem mass spectrometry, offer even greater selectivity and sensitivity by monitoring specific precursor-product ion transitions, which is particularly advantageous for trace analysis in complex research samples. The integration of MS data with chromatographic data facilitates peak tracking and improves the reliability of quantification, especially in complex samples where co-elution might occur when using UV detection alone. chembuyersguide.com High-resolution mass spectrometry can provide accurate mass measurements, aiding in the confirmation of the compound's elemental composition.

Method Validation Parameters and Robustness in Research Contexts

Method validation demonstrates that an analytical procedure is suitable for its intended use. europa.eu This is particularly important for complex research matrices where interfering substances can impact results. Validation involves evaluating several key parameters to ensure the method's performance characteristics meet the required standards. gavinpublishers.comiosrjournals.org Robustness, a measure of the method's capacity to remain unaffected by small, deliberate changes in parameters, is also assessed during validation to understand its reliability under normal laboratory conditions. gavinpublishers.comiosrjournals.orgwjarr.com

Accuracy, Precision, and Linearity

Accuracy refers to the closeness of agreement between the test results and the true value of the analyte. europa.eugavinpublishers.com It is often assessed by analyzing samples (substance/product) spiked with known amounts of the analyte. europa.eu In cases where obtaining samples of certain impurities or degradation products is difficult, comparing results obtained by an independent procedure can be acceptable. europa.eu Accuracy can sometimes be inferred once precision, linearity, and specificity have been established. europa.eu For non-regulated products, a mean recovery within 90 to 110% of the theoretical value is often considered acceptable. demarcheiso17025.com

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eugavinpublishers.com Precision can be evaluated at different levels: repeatability (within a short period in the same laboratory), intermediate precision (within the same laboratory but with variations like different days, analysts, or equipment), and reproducibility (between different laboratories). europa.euwjarr.com Precision should be investigated using homogeneous, authentic samples, or artificially prepared samples if necessary. europa.eu For quantitative tests, precision investigation is included in validation. europa.eu The relative standard deviation (RSD) is a common measure of precision. demarcheiso17025.comresearchgate.net

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample within a given range. europa.eugavinpublishers.comwjarr.com A linear relationship should be evaluated across the anticipated range of the analytical procedure. wjarr.com The specified range is typically derived from linearity studies and depends on the intended application of the procedure. europa.eu For the assay of an active substance or finished product, a range of 80 to 120 percent of the test concentration is normally considered. europa.eu Linearity is often assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration. A strong correlation coefficient (R²) is indicative of good linearity. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected, though not necessarily quantified as an exact value. europa.eugavinpublishers.comwjarr.comnanalysis.com It is a parameter relevant to the identification of an analyte. nanalysis.com LOD can be determined visually by observing a signal that correlates to the analyte's structure or mathematically, often defined as an analyte signal with a signal-to-noise ratio (SNR) of at least 3:1 or 2:1. wjarr.comnanalysis.comscielo.br LOD is influenced by endogenous interferences in the sample matrix. woah.org

The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eugavinpublishers.comwjarr.comnanalysis.com LOQ is particularly important for the determination of impurities or degradation products. europa.eu It can be determined experimentally by analyzing samples at decreasing concentrations or calculated based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ / S, where σ is the standard deviation and S is the slope). wjarr.comsepscience.com For accurate quantification, a certain signal-to-noise ratio is required, with higher SNRs yielding lower uncertainty. nanalysis.com Like LOD, LOQ can be affected by matrix interferences. woah.org Estimates of LOD and LOQ may vary depending on the sample matrix. core.ac.uk

Matrix Effects and Analyte Protectants in Complex Samples

Matrix effects refer to the influence of components in the sample matrix, other than the analyte of interest, on the analytical signal. iosrjournals.orgscielo.br These effects can lead to signal suppression or enhancement, impacting the accuracy and reliability of quantitative analysis. iosrjournals.orgxn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu Matrix effects are particularly relevant when using calibration curves prepared in pure solvent, as the matrix components in actual samples can behave differently. iosrjournals.org In chromatographic analysis, matrix components can interfere by coeluting with the analyte or by affecting the ionization efficiency in mass spectrometry. chromatographyonline.com Matrix-induced enhancement effects are well-known in GC applications and can lead to overestimated results when using matrix-free calibration standards. xn--untersuchungsmter-bw-nzb.de

Strategies to address matrix effects include intensive cleanup of extracts, instrument maintenance, using inert materials, matrix-matched standards, standard additions, or isotopically labeled internal standards. xn--untersuchungsmter-bw-nzb.de However, matrix-matched standards and standard additions can be troublesome, and isotopically labeled standards are often expensive and have limited availability. xn--untersuchungsmter-bw-nzb.de

Analyte protectants (APs) are chemicals added to sample extracts and calibration solutions to improve the chromatographic behavior of analytes and equalize matrix effects. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.euchromatographyonline.com APs work by interfering with interactions between analytes and active sites on the surfaces of the analytical system (e.g., GC inlet and column), which can cause degradation or peak tailing. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu Effective APs are often polar compounds capable of forming hydrogen bonds, such as sugars and their derivatives. xn--untersuchungsmter-bw-nzb.deeurl-pesticides.eu By adding APs to both sample extracts and matrix-free calibration standards, a similar response enhancement can be induced, effectively equalizing the matrix-induced response enhancement effect. nih.gov This approach can offer a more convenient solution to calibration problems in routine analysis of diverse samples compared to matrix-matched standardization. nih.gov The use of APs can also improve ruggedness and reduce the need for frequent instrument maintenance by mitigating adverse effects caused by the build-up of nonvolatile matrix components. nih.gov

Data from research findings often illustrates the impact of matrix effects and the benefits of using analyte protectants. For example, studies have shown that using acetonitrile as an extraction solvent can be appropriate for many components and produce less matrix interference. aloki.hu The addition of analyte protectant solutions, such as mixtures of sorbitol and L-gulonic acid-γ-lactone, has been shown to help in accurate quantification and result in acceptable recovery rates in complex matrices like tea. aloki.hu

Interactive Data Table: Example of Recovery Data with and without Analyte Protectants (Illustrative)

Sample MatrixExtraction MethodAnalyte Protectant AddedAverage Recovery (%)RSD (%)
Complex Matrix AMethod XNo75.212.5
Complex Matrix AMethod XYes98.64.1
Complex Matrix BMethod YNo88.19.8
Complex Matrix BMethod YYes95.53.9

Theoretical and Emerging Research Applications of C7h12clf2n

Contributions to Organofluorine Chemistry Advancements

The field of organofluorine chemistry focuses on the synthesis and study of molecules containing carbon-fluorine bonds. The inclusion of fluorine atoms in organic molecules can dramatically alter their chemical and physical properties, such as lipophilicity, metabolic stability, and bioavailability. Compounds with the C7H12ClF2N formula, being difluorinated organic molecules, contribute to the advancements in this field by providing novel scaffolds and testbeds for developing new fluorination methodologies and exploring the effects of fluorine substitution on molecular behavior ambeed.comlookchem.comresearchgate.netambeed.comgoogle.com. The synthesis of such fluorinated heterocycles often requires specialized techniques, and research into their preparation pushes the boundaries of synthetic organic chemistry researchgate.net. The development of more efficient and selective fluorination techniques is a key area of advancement in organofluorine chemistry, with new reagents and methods continually being explored ambeed.comlookchem.com.

Role in Heterocyclic Chemistry Research and Synthesis

Heterocyclic compounds, characterized by ring structures containing atoms other than carbon, are fundamental in organic chemistry and are prevalent in natural products and pharmaceuticals google.comchembk.com. The this compound isomers feature nitrogen-containing heterocyclic rings, such as azaspiro[2.5]octane, azabicyclo[3.2.1]octane, and octahydrocyclopenta[c]pyrrole (B1584311) systems google.comsigmaaldrich.comchimmed.rusigmaaldrich.comgoogleapis.com. Research in heterocyclic chemistry involves the development of new synthetic routes to access these structures and the investigation of their reactivity and properties google.comambeed.comnih.gov. Compounds like 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride have been noted for their use in medicinal chemistry, highlighting the importance of these specific heterocyclic scaffolds in the design and synthesis of potential therapeutic agents chimmed.ru. The synthesis of these complex heterocyclic systems can be challenging, contributing to ongoing research efforts in synthetic methodology chimmed.ru.

Potential as a Synthetic Intermediate for Novel Chemical Scaffolds

Compounds with the this compound molecular formula, particularly the identified isomers, demonstrate significant potential as synthetic intermediates. Their functional groups and structural rigidity make them valuable building blocks for constructing more complex molecular architectures. For instance, 1,1-difluoro-5-azaspiro[2.5]octane hydrochloride is recognized as a pharmaceutical intermediate used in the synthesis of biologically active compounds and drugs chimmed.ru. Similarly, 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride has been utilized in the synthesis of a variety of intricate heterocyclic compounds, serving as a core structure for developing novel chemical scaffolds ambeed.com. The azabicyclo[3.2.1]octane isomers, such as 3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl, are also explored as intermediates for synthesizing compounds with potential biological activities, building upon research into substituted azabicyclo[3.2.1]octane frameworks google.comsigmaaldrich.comsigmaaldrich.com. This utility as intermediates allows for the creation of diverse chemical libraries for screening and further research.

Exploration in Advanced Material Science (e.g., Liquid Crystals, Functional Materials)

Fluorinated compounds and heterocyclic structures are increasingly being explored for their applications in advanced material science, including the development of liquid crystals and functional materials ambeed.comgoogle.comsigmaaldrich.comsigmaaldrich.comambeed.comchemicalbook.com. The incorporation of fluorine can influence properties such as dielectric anisotropy, refractive index, and thermal stability, which are crucial for liquid crystal performance ambeed.com. Heterocyclic units can contribute to the rigidity and shape of molecules, impacting their self-assembly and material properties chemicalbook.com. While specific, detailed research on the direct incorporation of this compound isomers into advanced materials like liquid crystals is an emerging area, their structural features suggest potential for exploration in this field. Research into functional materials, including those with tailored optical or electronic properties, often involves the design and synthesis of molecules with precise structural characteristics, where fluorinated heterocycles could play a role sigmaaldrich.comsigmaaldrich.com.

Q & A

Q. How should researchers structure a manuscript to balance brevity and rigor when reporting C₇H₁₂ClF₂N findings?

  • Methodological Answer: Follow IMRaD (Introduction, Methods, Results, Discussion) with clear subsections:
  • Methods : Detailed protocols for synthesis and characterization (≤5 compounds in main text; others in supplements).
  • Results : Tables/figures with error bars and statistical annotations.
  • Discussion : Contrast findings with prior studies, highlighting novelty and limitations. Use citation managers (e.g., EndNote) to ensure proper referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.